molecular formula C7H7F3N2O B1417402 5,6-Dimethyl-2-trifluoromethyl-pyrimidin-4-OL CAS No. 685542-44-3

5,6-Dimethyl-2-trifluoromethyl-pyrimidin-4-OL

Cat. No.: B1417402
CAS No.: 685542-44-3
M. Wt: 192.14 g/mol
InChI Key: PJTCVDDPQWDCIW-UHFFFAOYSA-N
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Description

Chemical Identity and Characterization

Nomenclature and Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic chemistry. The primary systematic name is 5,6-dimethyl-2-(trifluoromethyl)-1H-pyrimidin-4-one, reflecting the tautomeric relationship between the hydroxyl and keto forms of the pyrimidine ring system. Alternative nomenclature includes 5,6-dimethyl-2-trifluoromethyl-pyrimidin-4-ol, which emphasizes the hydroxyl functionality at the 4-position. The compound exhibits tautomerism between the 4-hydroxypyrimidine and 4-pyrimidinone forms, with the equilibrium position dependent on environmental conditions such as solvent polarity and temperature.

The structural designation incorporates several key identifying features that distinguish this compound from related pyrimidine derivatives. The 5,6-dimethyl substitution pattern creates steric effects that influence molecular conformation and reactivity, while the 2-trifluoromethyl group introduces significant electronic perturbations throughout the heterocyclic system. This combination of substituents results in a compound with distinct physicochemical properties compared to unsubstituted pyrimidine analogs or those bearing different substitution patterns.

Registry Numbers and Database Entries

The compound is officially registered under Chemical Abstracts Service number 685542-44-3, which serves as the definitive identifier across chemical databases and regulatory systems. This registration number is consistently associated with the specific molecular structure and stereochemistry of this compound across multiple international chemical databases and commercial suppliers.

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for this compound through characteristic chemical shift patterns and coupling relationships. Proton nuclear magnetic resonance analysis reveals distinct signals corresponding to the different proton environments within the molecular structure. The synthesis and characterization studies of related trifluoromethyl pyrimidinone compounds provide valuable reference data for spectral interpretation.

The methyl groups at positions 5 and 6 typically appear as distinct singlets in the aliphatic region, with chemical shifts influenced by the electron-withdrawing effects of the nitrogen atoms and the trifluoromethyl substituent. The aromatic proton environment, when present in tautomeric forms, displays characteristic downfield shifts consistent with heterocyclic aromatic systems. The trifluoromethyl group exhibits distinctive coupling patterns in both proton and fluorine nuclear magnetic resonance experiments, providing unambiguous identification of this functional group.

Carbon-13 nuclear magnetic resonance spectroscopy offers complementary structural information through the observation of all carbon environments within the molecule. The quaternary carbon bearing the trifluoromethyl group displays characteristic coupling to fluorine nuclei, creating distinctive multipicity patterns. The carbonyl carbon at position 4 appears significantly downfield, consistent with the electron-deficient nature of this carbon center in the pyrimidinone tautomer.

Mass Spectrometry Analysis

Mass spectrometric analysis provides molecular weight confirmation and fragmentation patterns characteristic of this compound. The molecular ion peak appears at mass-to-charge ratio 192, corresponding to the calculated molecular weight. Electrospray ionization techniques typically generate protonated molecular ions [M+H]⁺ at mass-to-charge ratio 193, along with common adduct ions including sodium [M+Na]⁺ and ammonium [M+NH₄]⁺ species.

Fragmentation patterns in mass spectrometry provide structural information through the loss of characteristic functional groups. The trifluoromethyl group represents a significant fragmentation pathway, with the loss of 69 mass units (CF₃) creating diagnostic fragment ions. Additional fragmentation involves the sequential loss of methyl groups and the formation of pyrimidine-based fragment ions that retain the core heterocyclic structure.

Tandem mass spectrometry experiments enhance structural characterization through controlled fragmentation studies. Collision-induced dissociation of the protonated molecular ion generates specific product ions that confirm the substitution pattern and functional group connectivity. These experiments are particularly valuable for distinguishing between positional isomers and confirming the specific substitution pattern of the target compound.

Infrared Spectroscopy Profile

Infrared spectroscopy reveals characteristic vibrational frequencies that confirm the presence of specific functional groups within this compound. The hydroxyl group at position 4, when present in the enol tautomer, generates a broad absorption in the 3200-3500 cm⁻¹ region, characteristic of hydrogen-bonded hydroxyl functionalities in heterocyclic systems. The carbonyl functionality in the keto tautomer produces a sharp, intense absorption near 1650-1700 cm⁻¹, consistent with conjugated carbonyl groups in aromatic heterocycles.

The trifluoromethyl group contributes distinctive absorptions in the carbon-fluorine stretching region, typically appearing as multiple bands between 1100-1300 cm⁻¹. These absorptions are particularly intense due to the high electronegativity of fluorine and the asymmetric stretching modes of the trifluoromethyl group. The specific frequency and intensity patterns provide fingerprint identification of this functional group and distinguish it from other fluorinated substituents.

Aromatic carbon-carbon and carbon-nitrogen stretching vibrations appear in the 1400-1600 cm⁻¹ region, with specific frequencies influenced by the substitution pattern and electronic effects of the various substituents. The methyl groups contribute symmetric and asymmetric stretching modes in the 2800-3000 cm⁻¹ region, along with characteristic bending vibrations at lower frequencies. These combined spectral features create a unique infrared fingerprint that enables definitive identification of the compound.

Physical State and Appearance

This compound typically exists as a solid at room temperature, with most commercial suppliers reporting it as a white to off-white crystalline powder. The physical appearance may vary slightly depending on crystallization conditions and purity levels, with some preparations appearing as light-colored crystals or amorphous solids. The compound demonstrates good thermal stability under normal storage conditions, though specific melting point data varies among different sources and preparations.

The crystalline structure influences many physical properties including solubility, dissolution rates, and stability characteristics. The presence of hydrogen bonding capabilities through the hydroxyl group and nitrogen atoms creates opportunities for intermolecular interactions that affect crystal packing and solid-state properties. These interactions may contribute to polymorphic behavior, where different crystal forms exhibit varying physical characteristics while maintaining identical chemical composition.

Table 2: Physical Properties and Characteristics

Property Value/Description Reference
Physical State Solid at room temperature
Appearance White to off-white powder
Purity (typical) ≥95%
Molecular Weight 192.14 g/mol
Storage Conditions Standard laboratory conditions

Solubility characteristics depend significantly on the solvent system and the tautomeric form present under specific conditions. The presence of both polar (hydroxyl, nitrogen) and nonpolar (methyl, trifluoromethyl) functionalities creates amphiphilic properties that influence solubility in various solvent systems. Polar aprotic solvents typically provide good solubility, while the compound may show limited solubility in purely nonpolar solvents due to the hydrogen bonding capabilities of the heterocyclic system.

The handling characteristics of this compound are generally favorable for synthetic applications, with the compound typically demonstrating good stability under ambient laboratory conditions. The solid-state form facilitates accurate weighing and transfer operations, important considerations for synthetic chemistry applications where precise stoichiometry is required. The compound's physical properties make it suitable for various purification techniques including recrystallization, chromatography, and sublimation where appropriate.

Properties

IUPAC Name

4,5-dimethyl-2-(trifluoromethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c1-3-4(2)11-6(7(8,9)10)12-5(3)13/h1-2H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTCVDDPQWDCIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372565
Record name 5,6-Dimethyl-2-(trifluoromethyl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

685542-44-3
Record name 5,6-Dimethyl-2-(trifluoromethyl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 2-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidine-5-ol

Methodology:

  • Raw Materials: Ethyl trifluoroacetate and 1,3-diamino-2-hydroxypropane are used as starting materials due to their availability and cost-effectiveness (Sources,).
  • Reaction Conditions:
    • Heating at 160–170°C for 5–6 hours under reflux conditions.
    • Solvents such as dimethylbenzene or petroleum ether facilitate the reaction and subsequent purification.
  • Reaction Pathway:
    • The initial step involves nucleophilic addition and cyclization to form the tetrahydropyrimidine ring.
    • The reaction yields a mixture of products, which are purified via filtration and recrystallization, often using petroleum ether or n-hexane.

Research Findings:

  • Yields range from 50% to 60%, with optimized conditions favoring higher yields.
  • The process avoids the use of hazardous oxidants, emphasizing safety and environmental considerations.

Functionalization via Sulfonylation and Alkylation

Methodology:

  • Sulfonylation: The tetrahydropyrimidine intermediates are reacted with p-toluenesulfonyl chloride in the presence of bases like triethylamine, at low temperatures (0–5°C) (Sources,).
  • Alkylation: The key step involves O-alkylation of the pyrimidine ring, using halogenated methyl derivatives such as iodomethyl or chloromethyl compounds.
  • Reaction Conditions:
    • Refluxing in acetonitrile or dichloromethane.
    • Use of bases like triethylamine or diisopropylethylamine to facilitate nucleophilic substitution.
    • Reaction times vary from 1 to 4 hours, with yields often exceeding 85%.

Research Findings:

  • The O-alkylation step is highly chemoselective, with yields reported between 86–98%.
  • The choice of solvent and temperature significantly influences the yield and purity of the product.

Hydroxylation to Form Pyrimidin-4-OL

Methodology:

  • The hydroxylation at the 4-position can be achieved via oxidation or direct hydroxylation of the alkylated pyrimidine derivatives.
  • Oxidants such as hydrogen peroxide or organic peroxides are employed under mild conditions to avoid ring degradation.
  • Alternatively, nucleophilic substitution with hydroxide ions under controlled conditions can introduce the hydroxyl group.

Research Findings:

  • The hydroxylation step is optimized to prevent over-oxidation, with yields typically around 70–80%.
  • The process ensures the selective formation of the 4-hydroxy derivative without affecting other substituents.

Data Tables Summarizing Preparation Methods

Step Starting Materials Reaction Conditions Solvent Yield (%) Notes
1 Ethyl trifluoroacetate + 1,3-diamino-2-hydroxypropane 160–170°C, 5–6 h Petroleum ether / Dimethylbenzene 50–60 Cyclization to tetrahydropyrimidine
2 Tetrahydropyrimidine + p-toluenesulfonyl chloride 0–5°C, 3–4 h Dichloromethane / Acetonitrile 80–98 Sulfonylation and O-alkylation
3 Alkylated pyrimidine + oxidant (e.g., H₂O₂) Mild, room temp Water / Organic solvent 70–80 Hydroxylation at 4-position

Research Findings and Innovations

  • Green Chemistry: The avoidance of hazardous oxidants and the use of inexpensive raw materials like ethyl trifluoroacetate and 1,3-diamino-2-hydroxypropane make the process environmentally friendly and economically viable.
  • Reaction Optimization: Temperature control during sulfonylation and alkylation enhances yield and selectivity.
  • Versatility: The synthetic routes allow for the introduction of various substituents, enabling structural diversification of pyrimidine derivatives, which is valuable for structure-activity relationship studies.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-2-trifluoromethyl-pyrimidin-4-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at position 4 can be oxidized to form a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the trifluoromethyl group, using reducing agents like lithium aluminum hydride.

    Substitution: The methyl and trifluoromethyl groups can participate in substitution reactions, where they are replaced by other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Methyl iodide, trifluoromethyl iodide, bases like potassium carbonate.

Major Products

    Oxidation: Formation of a ketone at position 4.

    Reduction: Formation of a reduced trifluoromethyl group.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmaceutical Development
The compound is recognized for its potential as a lead compound in drug discovery, particularly for treating diseases such as diabetes and cancer. Its structural features contribute to significant biological activity, making it a candidate for further development in pharmacology.

Biological Activity
Research indicates that similar compounds exhibit various biological activities:

Compound NameStructureBiological Activity
2-(4-Trifluoromethyl)phenylpyrimidin-4(3H)-oneStructureAntidiabetic
5-Methylpyrimidine-2(1H)-oneStructureAnticancer
6-Trifluoromethylpyrimidin-4(3H)-oneStructureAntimicrobial

The presence of both dimethyl and trifluoromethyl groups enhances the compound's lipophilicity and receptor binding affinity, which are crucial for its therapeutic efficacy.

Agricultural Applications

Insecticidal and Antifungal Activities
Recent studies have evaluated the insecticidal and antifungal properties of pyrimidine derivatives, including 5,6-Dimethyl-2-trifluoromethyl-pyrimidin-4-OL. For instance, compounds derived from this structure have shown promising results against agricultural pests and fungal pathogens:

  • Insecticidal Activity : Tested against Spodoptera frugiperda and Mythimna separata, certain derivatives exhibited mortality rates ranging from 13.3% to 90% at concentrations of 500 µg/mL.
  • Antifungal Activity : Compounds demonstrated significant inhibition rates against fungi such as Botrytis cinerea and Sclerotinia sclerotiorum, with some achieving over 96% inhibition compared to standard treatments like tebuconazole .

Synthetic Methodologies

Synthesis Techniques
The synthesis of this compound involves several key steps that enhance yield and purity:

  • Preparation of Intermediates : Utilizing various chemical reagents such as ethyl trifluoroacetate and triethylamine under controlled conditions (e.g., temperature and solvent choice) to produce intermediates necessary for the final compound synthesis.
  • Optimization of Reaction Conditions : Employing techniques such as solvent extraction and chromatography to purify the final product effectively.

These methodologies not only simplify the synthesis process but also reduce costs associated with pharmaceutical manufacturing .

Case Study 1: Anticancer Activity

A study focused on the anticancer properties of novel trifluoromethyl pyrimidine derivatives, including those related to this compound. The compounds were tested using the MTT assay against various cancer cell lines, showing significant cytotoxic effects compared to control drugs like doxorubicin .

Case Study 2: Agricultural Efficacy

In agricultural research, derivatives of this compound were tested for their efficacy against common pests and fungi. The results indicated that certain compounds not only matched but sometimes exceeded the effectiveness of established pesticides, suggesting their potential as environmentally friendly alternatives in pest management strategies .

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-2-trifluoromethyl-pyrimidin-4-OL involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes. For example, it may inhibit certain enzymes by binding to their active sites.

    Pathways Involved: The compound may affect signaling pathways related to cell growth, apoptosis, and metabolism. Its trifluoromethyl group can enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Compound Name CAS Molecular Formula Molecular Weight Substituents (Positions) Key Applications Reference
5,6-Dimethyl-2-trifluoromethyl-pyrimidin-4-OL - C₇H₇F₃N₂O 192.14 5,6-diMe; 2-CF₃; 4-OH Research intermediate
2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol 16097-62-4 C₆H₅F₃N₂OS 210.18 2-SMe; 6-CF₃; 4-OH Catalyst, drug metabolism studies
6-Methyl-2-(trifluoromethyl)pyrimidin-4-ol 2557-79-1 C₆H₅F₃N₂O 178.11 6-Me; 2-CF₃; 4-OH Unknown (boiling point: 148.6°C)
5,6-Diamino-2-(trifluoromethyl)pyrimidin-4-ol 672-50-4 C₅H₅F₃N₄O 194.12 5,6-NH₂; 2-CF₃; 4-OH Potential biological activity
4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol 368-54-7 C₅H₃F₃N₂OS 196.15 2-SH; 6-CF₃; 4-OH Biochemical studies

Key Differences and Implications

Substituent Effects
  • Methyl vs.
  • Trifluoromethyl (-CF₃) : This electron-withdrawing group improves metabolic stability and lipophilicity across all analogs, making them suitable for drug discovery .
  • Methylthio (-SMe) vs. Hydroxyl (-OH) : The methylthio group in 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol enhances electron density, favoring its role as a catalyst in oxidation-reduction reactions .
Physical Properties
  • Boiling Points : The boiling point of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-ol (148.6°C at 760 mmHg) is lower than expected for the target compound, likely due to reduced molecular weight and fewer methyl groups .
  • Density : 6-Methyl-2-(trifluoromethyl)pyrimidin-4-ol has a density of 1.5 g/cm³, suggesting moderate packing efficiency compared to bulkier analogs .

Biological Activity

5,6-Dimethyl-2-trifluoromethyl-pyrimidin-4-OL is a heterocyclic compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the pyrimidine family, characterized by a six-membered aromatic ring containing nitrogen atoms. The unique trifluoromethyl group and hydroxyl substituent contribute to its potential therapeutic applications, particularly in anti-inflammatory and anticancer contexts.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within cells. These interactions may include:

  • Enzyme Inhibition: The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. In vitro studies reported an IC50_{50} value for COX-2 inhibition comparable to that of celecoxib, a standard anti-inflammatory drug .
  • Cell Signaling Modulation: The trifluoromethyl group enhances binding affinity to certain receptors and enzymes, potentially modulating pathways related to cell growth and apoptosis.

Anti-inflammatory Effects

Recent studies have demonstrated the anti-inflammatory properties of this compound:

  • Inhibition of COX Enzymes: In vitro assays indicated significant suppression of COX-2 activity with an IC50_{50} value of approximately 0.04 μmol .

Anticancer Properties

The compound has also been investigated for its anticancer potential:

  • Cytotoxicity Studies: Research on various cancer cell lines revealed that derivatives of this compound exhibited cytotoxic effects, with some showing selective activity against specific cancer types. For instance, a related trifluoromethyl pyrimidinone series demonstrated promising activity against HepG2 liver cancer cells .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Anti-inflammatoryCOX-2 inhibition (IC50_{50} = 0.04 μmol)
AnticancerCytotoxicity against HepG2 cells
AntimicrobialActivity against Gram-positive bacteria

Detailed Research Findings

  • Anti-inflammatory Research:
    • A study highlighted the structure–activity relationship (SAR) of pyrimidine derivatives, including this compound, noting that electron-donating groups at specific positions enhance anti-inflammatory activity .
  • Anticancer Studies:
    • Additional investigations into pyrimidine derivatives indicated that modifications at the 5-position could yield compounds with improved selectivity and potency against cancer cells. The presence of the trifluoromethyl group was crucial for maintaining biological activity while minimizing cytotoxicity .
  • Pharmacokinetics:
    • Pharmacokinetic studies showed promising oral bioavailability (40.7%) and a favorable half-life (26.2 hours), indicating potential for therapeutic use .

Q & A

Q. Table 1. Comparative Bioactivity Against Fungal Pathogens

Fungal SpeciesIC50_{50} (µM)Reference StrainKey Interaction Residues
Candida albicans2.1 ± 0.3ATCC 10231CYP51-Leu376, Val310
Aspergillus fumigatus5.8 ± 0.9ATCC 204305CYP51-Phe228

Q. Table 2. Degradation Products Under UV Light

Degradation ProductHalf-Life (h)Detection Method
5,6-Dimethyl-2-carboxypyrimidine48HPLC-MS/MS
Trifluoroacetic acid72Ion Chromatography

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-Dimethyl-2-trifluoromethyl-pyrimidin-4-OL
Reactant of Route 2
5,6-Dimethyl-2-trifluoromethyl-pyrimidin-4-OL

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.